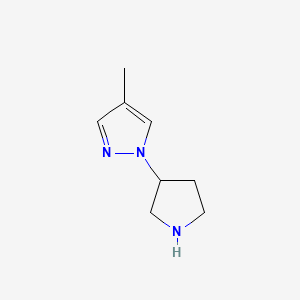

4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole

CAS No.: 1247682-09-2

Cat. No.: VC2854975

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247682-09-2 |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 4-methyl-1-pyrrolidin-3-ylpyrazole |

| Standard InChI | InChI=1S/C8H13N3/c1-7-4-10-11(6-7)8-2-3-9-5-8/h4,6,8-9H,2-3,5H2,1H3 |

| Standard InChI Key | NXDPGCYRUPUNMK-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1)C2CCNC2 |

| Canonical SMILES | CC1=CN(N=C1)C2CCNC2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring with a methyl group at position 4 and a pyrrolidin-3-yl substituent at position 1. The compound consists of two main structural components: a five-membered pyrazole ring containing two adjacent nitrogen atoms and a saturated five-membered pyrrolidine ring with one nitrogen atom. These structural features contribute to the compound's potential biological activities and chemical reactivity .

The core pyrazole structure maintains aromaticity through its conjugated system, while the pyrrolidine ring adopts a non-planar conformation typical of saturated heterocycles. The attachment point between these two rings occurs at the N1 position of the pyrazole and the C3 position of the pyrrolidine ring, creating a distinctive spatial arrangement that may influence the compound's binding properties with biological targets .

Physical and Chemical Properties

The compound exists in two primary forms: as a free base (4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole) and as a dihydrochloride salt (4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride). The key physical and chemical properties of both forms are summarized in Table 1 .

Table 1: Physical and Chemical Properties of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole and Its Dihydrochloride Salt

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| CAS Number | 1247682-09-2 | 1803583-41-6 |

| Molecular Formula | C₈H₁₃N₃ | C₈H₁₅Cl₂N₃ |

| Molecular Weight | 151.21 g/mol | 224.13 g/mol |

| IUPAC Name | 4-methyl-1-pyrrolidin-3-ylpyrazole | 4-methyl-1-pyrrolidin-3-ylpyrazole;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N3/c1-7-4-10-11(6-7)8-2-3-9-5-8/h4,6,8-9H,2-3,5H2,1H3 | InChI=1S/C8H13N3.2ClH/c1-7-4-10-11(6-7)8-2-3-9-5-8;;/h4,6,8-9H,2-3,5H2,1H3;2*1H |

| SMILES | CC1=CN(N=C1)C2CCNC2 | CC1=CN(N=C1)C2CCNC2.Cl.Cl |

Chemical Identifiers

The compound is cataloged in various chemical databases with specific identifiers that facilitate its unambiguous identification. The parent compound (free base) is registered with PubChem Compound ID 62329635, while the dihydrochloride salt is registered with PubChem Compound ID 119031708 . These identifiers are essential for retrieving accurate information about the compound from chemical databases and literature sources.

Synthesis Methods

Probable Synthetic Route

Based on known synthetic methods for similar compounds, the synthesis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole likely involves first preparing a suitably substituted 4-methylpyrazole, followed by N-alkylation with an appropriately functionalized pyrrolidine derivative. Alternatively, the compound might be synthesized through a convergent approach, coupling a preformed pyrrolidine-3-yl moiety with the pyrazole ring system.

The dihydrochloride salt would be prepared by treating the free base with hydrochloric acid in an appropriate solvent system, resulting in protonation of the basic nitrogen atoms and formation of the corresponding salt .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of pyrazole derivatives is significantly influenced by their substitution patterns. In 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole, the presence of the methyl group at position 4 of the pyrazole ring and the pyrrolidine moiety at position 1 may contribute to specific pharmacological properties .

General structure-activity relationship observations for pyrazole derivatives include:

-

The position and nature of substituents on the pyrazole ring significantly affect biological activity and target selectivity

-

The presence of nitrogen-containing heterocyclic substituents (such as the pyrrolidine ring in our compound of interest) can enhance pharmacokinetic properties and influence receptor binding characteristics

-

Lipophilicity plays a crucial role in determining cellular uptake and bioavailability, with optimum log P values between 3.12-4.94 showing enhanced effects in certain biological systems

Comparative Analysis with Related Compounds

Table 2: Comparative Analysis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole with Related Pyrazole Derivatives

| Compound | Key Structural Features | Reported Biological Activities |

|---|---|---|

| 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole | Pyrazole with 4-methyl and 1-pyrrolidin-3-yl substituents | Not specifically documented in current literature |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Highly substituted pyrazole with trifluoromethyl groups | Potent anti-inflammatory activity comparable to diclofenac sodium and celecoxib |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | Pyrazole with carbohydrazide functionality | Inhibition of A549 lung cancer cell growth and induction of apoptosis |

| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Pyrazole with thiocarbamoyl and pyrrolyl groups | MAO-B inhibitory activity with potential applications in neurological disorders |

This comparative analysis highlights the diverse biological activities associated with different pyrazole derivatives, suggesting potential research directions for investigating the specific activities of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole .

Analytical Characterization

Chromatographic Methods

Chromatographic techniques are instrumental in the purification and analysis of heterocyclic compounds like 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole. These methods include:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase conditions with appropriate mobile phase systems

-

UV detection at wavelengths corresponding to the chromophoric properties of the pyrazole ring

-

-

Gas Chromatography (GC):

-

Suitable for analysis of the volatile free base form

-

Often coupled with mass spectrometry (GC-MS) for simultaneous separation and structural confirmation

-

-

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring and preliminary purity assessment

-

Visualization using UV light or appropriate staining reagents

-

Research Applications and Future Directions

Current Research Status

The growing interest in pyrazole derivatives for various applications suggests that 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole may be under investigation in several research areas:

-

Medicinal Chemistry: As a potential lead compound for drug discovery programs focused on therapeutic areas where pyrazole derivatives have shown promise

-

Structure-Activity Relationship Studies: To understand how the specific substitution pattern affects biological activity compared to other pyrazole derivatives

-

Chemical Library Development: As a building block or intermediate in the synthesis of more complex bioactive molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume